Z-Tyr(tBu)-OSu

描述

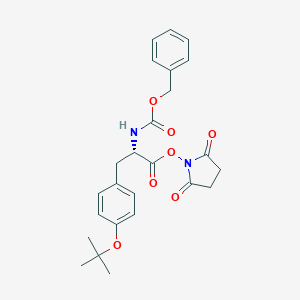

“Z-Tyr(tBu)-OSu” is a derivative of tyrosine . It has a molecular weight of 371.43 . The IUPAC name for this compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-tert-butoxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of “Z-Tyr(tBu)-OSu” is not explicitly mentioned in the search results. However, it’s worth noting that it’s available for purchase from various chemical suppliers, indicating that its synthesis is achievable in a laboratory setting .

Molecular Structure Analysis

The molecular formula of “Z-Tyr(tBu)-OSu” is C21H25NO5 . The SMILES string representation of the molecule is C1CCC(CC1)NC2CCCCC2.CC(C)(C)Oc3ccc(CC@HOCc4ccccc4)C(O)=O)cc3 .

Chemical Reactions Analysis

The specific chemical reactions involving “Z-Tyr(tBu)-OSu” are not detailed in the search results. However, as a tyrosine derivative, it may participate in reactions typical of amino acids and their derivatives .

Physical And Chemical Properties Analysis

“Z-Tyr(tBu)-OSu” is a solid substance . The compound should be stored sealed in dry conditions at 2-8°C .

科学研究应用

Peptide Synthesis

Z-Tyr(tBu)-OSu: is widely used in the synthesis of peptides. It serves as an amino acid building block, particularly for the incorporation of the tyrosine residue into peptide chains. The t-butyl (tBu) group protects the phenolic hydroxyl of tyrosine, preventing unwanted side reactions during peptide assembly .

Proteomics Research

In proteomics, Z-Tyr(tBu)-OSu can be utilized to modify peptides and proteins. This modification allows researchers to study protein structure, function, and interactions by introducing a specific label or probe into the tyrosine residue of the protein of interest .

Drug Development

The compound is instrumental in drug development, especially in the design of protease inhibitors. By mimicking the transition state of peptide cleavage, it can bind to the active site of proteases, thus serving as a potential lead compound for therapeutic agents .

Enzyme Activity Studies

Z-Tyr(tBu)-OSu: is used to investigate enzyme activity. It can act as a substrate analogue for tyrosine-utilizing enzymes, helping to elucidate mechanisms of action and to identify critical residues involved in catalysis .

Bioconjugation

This compound is also valuable for bioconjugation techniques. It can be used to attach various molecules, such as drugs or fluorescent tags, to peptides and proteins via the tyrosine residue, enhancing their properties for diagnostic or therapeutic purposes .

Biomaterials Engineering

In the field of biomaterials, Z-Tyr(tBu)-OSu can be incorporated into polymers or surfaces to introduce bioactive tyrosine residues. This can improve material biocompatibility or add new functionalities to biomaterials .

Molecular Imaging

For molecular imaging applications, Z-Tyr(tBu)-OSu can be used to synthesize radiolabeled peptides. These peptides can serve as imaging agents in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize biological processes .

Neuroscience Research

Lastly, in neuroscience, Z-Tyr(tBu)-OSu can be applied to study neurotransmitter regulation. Tyrosine is a precursor to dopamine, and its analogues can be used to understand dopamine synthesis and metabolism in the brain .

未来方向

The future directions of “Z-Tyr(tBu)-OSu” are not explicitly mentioned in the search results. However, given its properties as a tyrosine derivative, it may find applications in various research areas, including biochemistry, pharmacology, and medicine .

属性

IUPAC Name |

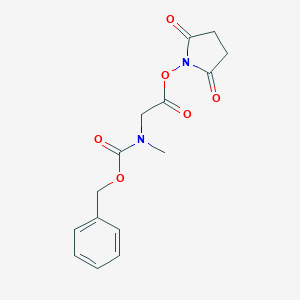

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLJTOVTUWDKCW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560649 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tyr(tBu)-OSu | |

CAS RN |

10068-67-4 | |

| Record name | Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10068-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)